Lanthanum(III) oxalate hydrate

Description

Overview of Lanthanide Chemistry and Coordination Compounds

The lanthanides, a series of 15 metallic elements from lanthanum (La) to lutetium (Lu), are characterized by the progressive filling of the 4f electron shell. alfa-chemistry.com This unique electronic structure imparts them with distinct chemical, magnetic, and optical properties. acs.orgnih.gov A defining feature of lanthanide chemistry is their predominantly ionic bonding, which leads to similarities with alkaline-earth elements. acs.org

Lanthanide ions typically exhibit high coordination numbers, commonly ranging from 6 to 12, with 8 and 9 being the most frequent. alfa-chemistry.comacs.org This is attributed to their large ionic radii and the primarily ionic nature of their bonds. alfa-chemistry.com They readily form coordination compounds, also known as complexes, with a variety of ligands. These ligands are molecules or ions that donate a pair of electrons to the central metal ion to form a coordinate covalent bond. The geometry of these complexes is largely determined by the steric properties of the ligands. acs.org The coordination of ligands to a lanthanide ion can significantly alter its properties, which is fundamental to their application in various fields. acs.org

Significance of Oxalate (B1200264) Ligands in Rare Earth Systems

The oxalate anion (C₂O₄²⁻) is a versatile bidentate ligand, meaning it can bind to a metal ion through two of its oxygen atoms. It plays a crucial role in the chemistry of rare earth elements (REEs), including lanthanum. One of the most significant aspects of oxalate ligands in rare earth systems is their ability to form insoluble precipitate salts. nih.gov This property is extensively utilized in the separation and purification of REEs from other elements and from each other. olisystems.comrsc.org

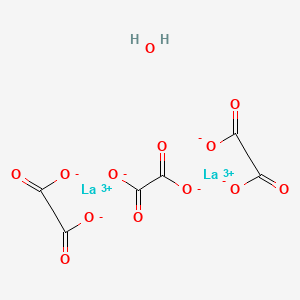

The formation of lanthanide-oxalate complexes is a key step in many hydrometallurgical processes for REE recovery. olisystems.com The low solubility of these oxalates allows for their selective precipitation from aqueous solutions. rsc.org Furthermore, the thermal decomposition of these oxalate precipitates is a common and effective method for producing high-purity rare earth oxides. ysxbcn.comrsc.org The nature of the coordination between the oxalate ligand and the lanthanide ion influences the structure and properties of the resulting compound. acs.org For instance, in lanthanum(III) oxalate decahydrate (B1171855), each lanthanum atom is coordinated to nine oxygen atoms, six from three bidentate oxalate groups and three from water molecules. acs.org

Research Landscape of Lanthanum(III) Oxalate Hydrate (B1144303)

Current research on lanthanum(III) oxalate hydrate is multifaceted, focusing on its synthesis, characterization, and application as a precursor for advanced materials. chemimpex.com A significant area of investigation is the controlled synthesis of this compound with specific morphologies and particle sizes. This is crucial as these properties directly influence the characteristics of the final lanthanum oxide product obtained after calcination. ysxbcn.com

Detailed studies on the thermal decomposition of this compound are also prevalent. ysxbcn.comosti.govneliti.com Researchers employ techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to understand the stepwise decomposition process, which involves dehydration followed by the formation of an intermediate oxycarbonate and finally lanthanum oxide. ysxbcn.comisca.me The kinetics of this decomposition are also a subject of study to optimize the production of lanthanum oxide with desired properties. ysxbcn.comneliti.com

Furthermore, the application of this compound as a precursor for catalytic materials, phosphors, and advanced ceramics continues to be an active area of research. samaterials.comsamaterials.comchemimpex.com For example, lanthanum oxide derived from the oxalate is used in catalysts for various chemical reactions. samaterials.com The compound is also explored in the development of phosphors for lighting and display applications. lookchem.com The ability to produce functional 2D nanosheets from lanthanide oxalates has opened new avenues for their use in thin-film fabrication and other 2D materials applications. nih.govacs.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

79079-18-8 |

|---|---|

Molecular Formula |

C6H26La2O22 |

Molecular Weight |

728.07 g/mol |

IUPAC Name |

lanthanum;oxalic acid;decahydrate |

InChI |

InChI=1S/3C2H2O4.2La.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2 |

InChI Key |

SFCDNUVGLFIDSK-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[La+3].[La+3] |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[La].[La] |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Engineering

Controlled Precipitation Techniques

Controlled precipitation is a widely employed method for synthesizing Lanthanum(III) oxalate (B1200264) hydrate (B1144303) due to its operational simplicity and scalability. This technique relies on the low solubility of lanthanum oxalate in aqueous solutions. acs.orgnih.gov The reaction typically involves combining a soluble lanthanum salt, such as lanthanum nitrate (B79036) [La(NO₃)₃] or lanthanum chloride [LaCl₃], with oxalic acid (H₂C₂O₄) or a soluble oxalate salt. wikipedia.orgprepchem.com

Aqueous Solution Precipitation Parameters

The formation of Lanthanum(III) oxalate hydrate via aqueous precipitation is governed by several key parameters. The process involves the reaction of a soluble lanthanum salt with an excess of oxalic acid. wikipedia.org A typical reaction is the addition of an oxalic acid solution to a heated lanthanum solution (around 70°C), which results in the formation of a lanthanum oxalate precipitate. prepchem.com The resulting precipitate is then filtered, washed with distilled water, and dried. prepchem.com The water content (n) in the hydrated form, La₂(C₂O₄)₃·nH₂O, can vary, with the decahydrate (B1171855) (n=10) being a common form for lighter lanthanides like lanthanum. acs.orgnih.gov The structure of Lanthanum(III) oxalate decahydrate is monoclinic. acs.orgnih.gov

A specific laboratory-scale synthesis involves mixing a 0.5 M solution of lanthanum nitrate in 0.01 M nitric acid with oxamic acid. acs.orgnih.gov The mixture is initially heated to 40°C to dissolve the oxamic acid, and then the temperature is raised to 85°C and maintained for approximately 7 hours to induce homogeneous precipitation. acs.orgnih.gov

Influence of Reactant Concentrations and pH on Precipitation

The morphology and recovery rate of the precipitated this compound are significantly influenced by reactant concentrations and the pH of the solution. Studies on lanthanide oxalates have shown that quantitative recovery (over 97%) can be achieved at a pH of 1. researchgate.net Increasing the pH can affect the precipitation efficiency, but for many metal oxalates, a low pH is optimal for maximizing the yield. mdpi.com

Reactant concentration directly impacts the crystal size and morphology. A study on cerium(III) oxalate, a closely related lanthanide oxalate, demonstrated that lower initial concentrations of the metal ion (e.g., 0.01 M) lead to smaller crystals with lower shape anisotropy and better size homogeneity. nih.gov Conversely, higher concentrations (e.g., 0.06 M) result in the formation of larger crystals. nih.gov This principle allows for the tuning of particle size by adjusting the initial concentration of the lanthanum precursor.

| Parameter | Effect on Precipitation | Research Finding |

| pH | Influences the quantitative recovery of the precipitate. | At pH 1, quantitative recovery (>97%) of lanthanide oxalates is achieved. researchgate.net |

| Reactant Concentration | Affects crystal size and shape anisotropy. | Lower concentrations (0.01 M) produce smaller, more uniform crystals, while higher concentrations (0.06 M) yield larger crystals. nih.gov |

| Temperature | Controls the rate of precipitation. | Slower precipitation at lower temperatures (e.g., 90°C vs. 100°C) can lead to the growth of larger, more well-defined crystals. nih.govresearchgate.net |

Role of Surfactants and Polymer Additives in Morphology Control

The morphology of precipitated particles can be precisely controlled through the use of surfactants and polymer additives. rsc.org These molecules influence the nucleation and growth of crystals by adsorbing onto specific crystallographic faces, thereby inhibiting or promoting growth in particular directions. researchgate.net This modification of aggregation kinetics allows for the tailoring of particle shapes, from rods to cubes to platelets. researchgate.net

In the synthesis of metal oxalates, polymers such as polymethylmethacrylate (PMMA) and cellulose (B213188) derivatives have been shown to modify particle shape. researchgate.net For instance, the concentration of PMMA can alter the axial ratio of cobalt oxalate particles significantly. researchgate.net Similarly, in the synthesis of yttrium hafnate precursors via oxalate co-precipitation, the surfactant polyethylene (B3416737) glycol 6000 (PEG6000) was found to play a crucial role in determining the final morphology of the particles. iaea.org While specific studies on lanthanum oxalate are less common, these findings demonstrate the general principle that polymeric additives can be employed to control the size and shape of this compound crystals during precipitation. researchgate.netelsevierpure.com

Hydrothermal Synthesis Approaches for Crystalline Phases

Hydrothermal synthesis is a powerful method for producing highly crystalline materials. mdpi.comsc.edu The process involves carrying out the chemical reaction in an aqueous solution at temperatures above the boiling point of water and at elevated pressures. These conditions can facilitate the dissolution and recrystallization of materials that are sparingly soluble under ambient conditions, leading to the formation of well-defined, crystalline phases.

In the context of lanthanide compounds, hydrothermal reactions have been used to synthesize novel three-dimensional network structures. For example, the reaction of lanthanum(III) sulfate (B86663) with oxalic acid at 180°C resulted in a crystalline 3D lanthanum(III) sulfate oxalate. researchgate.net Similarly, hydrothermal techniques have been applied to produce luminescent coordination polymers of europium(III) with oxalate and carbonate ligands. rsc.org These examples highlight the capability of hydrothermal synthesis to produce complex, crystalline lanthanide oxalate-based structures that may not be accessible through conventional precipitation methods. researchgate.netrsc.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound aligns with several principles of green chemistry. The typically low solubility of lanthanide oxalates is advantageous for synthesis, allowing for high product recovery from green solvents like water. acs.orgnih.gov The use of water as the primary solvent avoids the need for volatile organic compounds, reducing the environmental impact of the process.

Furthermore, the precipitation reaction is often an atom-economical process. The direct reaction between a lanthanum salt and oxalic acid produces the desired product and a soluble byproduct (e.g., nitric acid or hydrochloric acid), which can be managed through neutralization or other standard chemical processes. wikipedia.org The synthesis route based on the thermal decomposition of oxamic acid also represents a green approach, as it generates the precipitating agent in situ, allowing for better control and potentially reducing waste. nih.gov

Purity and Stoichiometric Control in Preparation

Achieving high purity and precise stoichiometry is essential, particularly when this compound is used as a precursor for high-purity lanthanum oxide (La₂O₃). frontiersin.org Gravimetric analysis, a primary method for purity determination, relies on the stoichiometric conversion of lanthanum through various compounds, starting with the oxalate. frontiersin.org

The "precipitation from a homogeneous solution" (PFHS) method is a superior technique for ensuring high purity. frontiersin.org This method involves slowly generating the precipitating agent (oxalate ions) in situ throughout the solution, for instance, through the hydrolysis of diethyl oxalate. This slow generation prevents high local supersaturation, leading to the formation of dense, crystalline precipitates with minimal inclusion of impurities (coprecipitation). frontiersin.org For lanthanum oxalate, this is typically carried out at a pH of 1.2. frontiersin.org The resulting high-purity lanthanum oxalate can then be ignited to form lanthanum oxide. The stoichiometry is further verified by converting the oxide to lanthanum sulfate [La₂(SO₄)₃] and comparing the observed mass ratios with theoretical values. frontiersin.org This multi-step conversion and analysis ensures the final purity of the starting material is determined with high accuracy. frontiersin.org

Advanced Structural Elucidation and Crystallography of Lanthanum Iii Oxalate Hydrate

Crystal System and Space Group Analysis

Lanthanum(III) oxalate (B1200264) hydrate (B1144303) most commonly crystallizes in the monoclinic system. acs.orgnih.govresearchgate.net Extensive X-ray diffraction studies have identified its space group as P2₁/c (No. 14). acs.orgnih.govnih.gov This space group is a common arrangement for the lighter lanthanide oxalates. nih.govchemsrc.com Some studies have also reported the space group as P2(1)/a, which is an alternative setting of the P2₁/c space group. researchgate.net The structure is characterized by two-dimensional networks of coordination polyhedra. acs.org

Detailed crystallographic data for a prominent decahydrate (B1171855) form are presented below.

| Parameter | Value | Source |

| Crystal System | Monoclinic | acs.orgresearchgate.net |

| Space Group | P2₁/c | acs.orgnih.gov |

| a | 11.382(6) Å | acs.org |

| b | 9.624(5) Å | acs.org |

| c | 10.502(8) Å | acs.org |

| β | 114.52(4)° | acs.org |

| Z (Formula units/cell) | 2 | acs.orgresearchgate.net |

Polymorphism and Hydration States

The structure of Lanthanum(III) oxalate is highly dependent on its degree of hydration, leading to various forms.

The decahydrate, La₂(C₂O₄)₃·10H₂O, is the most extensively studied and well-characterized form for lanthanum and other light lanthanides. acs.orgnih.govnih.gov The structure consists of layered honeycomb-like coordination polymers held together by hydrogen bonds. nih.gov The full structural formula for this decahydrate is more accurately represented as [La₂(C₂O₄)₃(H₂O)₆]·4H₂O, highlighting the different roles of the water molecules within the crystal lattice. acs.orgnih.gov

While the decahydrate is common for lighter lanthanides, other hydration states exist. A transition to hexahydrate forms is observed for heavier lanthanides like dysprosium and holmium. acs.orgnih.gov Although less common for lanthanum itself, the existence of a hexahydrate demonstrates the variability in water content within this class of compounds. acs.orgnih.gov Research has also reported on a lanthanum oxalate hydrate with a non-integer hydration state, La₂(C₂O₄)₃·9.2H₂O, indicating that the water content, particularly the non-coordinated water, can fluctuate. researchgate.net

The removal of water molecules from the crystal lattice induces significant structural changes. The dehydration process often occurs in multiple steps, particularly for lanthanides heavier than cerium. nih.gov The more loosely bound, non-coordinated (zeolitic) water molecules are typically removed first at lower temperatures. The removal of the directly coordinated water molecules requires more energy and leads to a more substantial transformation or collapse of the original crystal structure. nih.gov

Lanthanum(III) Coordination Environment and Polyhedral Geometry

In the decahydrate structure, each Lanthanum(III) ion is nine-coordinate. acs.orgnih.gov The coordination sphere of the La³⁺ ion is composed of nine oxygen atoms. acs.orgnih.govresearchgate.net Six of these oxygen atoms are provided by three bidentate, chelating oxalate groups, and the remaining three are from coordinated water molecules. acs.orgnih.govresearchgate.net The resulting coordination polyhedron is best described as a distorted tricapped trigonal prism. acs.orgnih.gov The La-O bond distances for the coordinated atoms are reported to be in the range of 2.518(4) Å to 2.622(4) Å. acs.org

Role of Water Molecules in the Crystal Lattice: Coordinated vs. Zeolitic Water

The ten water molecules in the decahydrate structure are not structurally equivalent and can be classified into two distinct types: coordinated and zeolitic (or non-coordinated). acs.orgnih.govresearchgate.net

Coordinated Water: Six of the ten water molecules are directly bonded to the Lanthanum(III) ions, forming part of the primary coordination sphere. acs.orgnih.gov These molecules are integral to the polymeric structure.

Zeolitic Water: The remaining four water molecules are not directly coordinated to the metal center. acs.orgnih.govresearchgate.net Instead, they reside in the cavities and intervening spaces between the two-dimensional [La₂(C₂O₄)₃(H₂O)₆] layers. acs.orgresearchgate.net These "zeolitic" water molecules are often disordered over multiple sites and are held in the lattice primarily by hydrogen bonds. acs.orgresearchgate.net

This distinction is crucial for understanding the compound's properties, including its dehydration behavior.

| Hydration State | Total Water Molecules | Coordinated Water Molecules | Zeolitic Water Molecules |

| Decahydrate | 10 | 6 | 4 |

| Hexahydrate* | 6 | 4 | 2 |

*Data for hexahydrate is based on the general structure for heavier lanthanides with a P-1 space group, which is [Ln₂(C₂O₄)₃(H₂O)₄]·2H₂O. acs.orgnih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of lanthanum(III) oxalate hydrate is not merely defined by the coordination of oxalate and water ligands to the lanthanum ion but is significantly influenced by a network of non-covalent interactions. The structure consists of two-dimensional (2D) coordination polymers forming honeycomb-like layers. nih.govacs.org These layers are primarily held together by an extensive and intricate network of hydrogen bonds. nih.govacs.org

The water molecules within the crystal lattice play a dual role. Some water molecules are directly coordinated to the Lanthanum(III) ions, participating in the primary coordination sphere. nih.govresearchgate.net Others exist as free or lattice water molecules, occupying closed cavities and channels between the polymeric layers. nih.govacs.orgresearchgate.net It is this combination of coordinated and lattice water that facilitates the three-dimensional supramolecular structure, with hydrogen bonds linking the 2D frameworks. nih.goviaea.org The oxygen atoms of both the oxalate ligands and the water molecules act as hydrogen bond acceptors, while the hydrogen atoms of the water molecules serve as donors, creating a robust network that ensures the stability of the crystal lattice. researchgate.net The interstitial water molecules, in particular, can be disordered and are crucial in bridging the adjacent polymeric sheets. researchgate.net

Comparative Structural Studies with Other Lanthanide Oxalate Hydrates

The lanthanide series presents a fascinating case for comparative structural studies due to the phenomenon of lanthanide contraction. Lanthanide oxalates typically form two primary isomorphous series. nih.gov

The lighter lanthanides, from Lanthanum (La) to Holmium (Ho), crystallize in a monoclinic system with the space group P2₁/c. nih.govacs.orgnih.gov These compounds are generally decahydrates, with the formula [Ln₂(C₂O₄)₃(H₂O)₆]·4H₂O. nih.govacs.org In this structure, the lanthanide ion has a coordination number of nine. nih.govacs.org

In contrast, the heavier lanthanides, from Erbium (Er) to Lutetium (Lu), tend to form hydrates with lower water content, such as hexahydrates, due to their smaller ionic radii. nih.govacs.org These compounds typically crystallize in the triclinic P-1 space group. nih.govacs.org The coordination number for these heavier lanthanide ions is reduced to eight. acs.org This structural transition from the monoclinic to the triclinic system is a direct consequence of the decreasing ionic size across the lanthanide series, which affects both the coordination environment and the packing of molecules in the crystal lattice. nih.gov This trend is also reflected in the unit cell parameters, where the a and c parameters show a nearly linear decrease from La to Ho, while the b parameter remains relatively constant. nih.gov

| Lanthanide Group | Typical Formula | Crystal System | Space Group | Coordination Number |

|---|---|---|---|---|

| Light (La - Ho) | Ln₂(C₂O₄)₃·10H₂O | Monoclinic | P2₁/c | 9 |

| Heavy (Er - Lu) | Ln₂(C₂O₄)₃·6H₂O | Triclinic | P-1 | 8 |

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction has been indispensable for the precise determination of the atomic arrangement in this compound. For the decahydrate form, La₂(C₂O₄)₃·10H₂O, these studies confirm a monoclinic crystal system with the space group P2₁/c (or the equivalent setting P2₁/a). nih.govacs.orgresearchgate.net

The analysis reveals that each La(III) ion is nine-coordinate, existing in a distorted tricapped trigonal prism geometry. nih.govacs.org The coordination sphere is composed of nine oxygen atoms: six from three bidentate oxalate groups and three from coordinating water molecules. nih.govresearchgate.net This leads to the more descriptive structural formula [La₂(C₂O₄)₃(H₂O)₆]·4H₂O, which explicitly distinguishes the six coordinated water molecules from the four interstitial water molecules that reside in the lattice. nih.govacs.org The interstitial water molecules are often disordered within the cavities of the structure. researchgate.net

| Crystallographic Data for this compound | |

|---|---|

| Parameter | Value |

| Chemical Formula | La₂(C₂O₄)₃·9.2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/a (equivalent to P2₁/c) |

| a (Å) | 10.460(2) |

| b (Å) | 9.590(2) |

| c (Å) | 11.358(2) |

| β (°) | 114.36(3) |

| Volume (ų) | 1308(1) |

| Z | 2 |

| Calculated Density (g/cm³) | 2.23 |

Data sourced from a 2001 study on La₂(C₂O₄)₃·9.2H₂O. researchgate.net

Powder X-ray Diffraction for Phase Identification and Microstructural Characterization

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline this compound. It is routinely used for phase identification, confirming that the synthesized material corresponds to the known crystal structure, such as the P2₁/c structure typical for lighter lanthanide oxalates. nih.gov The resulting diffraction pattern serves as a fingerprint for the compound, allowing for verification of its purity and crystallinity. ias.ac.in

PXRD is also employed to study the microstructural properties of the material and to monitor structural transformations. For instance, it can track the changes that occur during thermal decomposition, as the hydrated oxalate is converted to an anhydrous form and subsequently to the oxide. acs.org Furthermore, PXRD is a valuable tool for comparative studies, such as establishing isostructural relationships between different mixed-lanthanide oxalates by comparing their diffraction patterns. ias.ac.in For accurate measurements, the instrument is often calibrated using a standard reference material, such as LaB₆. nih.govnih.gov

Spectroscopic Characterization of Lanthanum Iii Oxalate Hydrate

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a material. For Lanthanum(III) oxalate (B1200264) hydrate (B1144303), this involves analyzing the vibrational modes of the oxalate anions and the water molecules of hydration.

FTIR spectroscopy is a principal technique for identifying the functional groups within Lanthanum(III) oxalate hydrate. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the coordinated water molecules and the oxalate ions.

The presence of water of crystallization is clearly established by a very broad and intense absorption peak typically observed around 3300 cm⁻¹, which is assigned to the symmetric and asymmetric O-H stretching vibrations of the water molecules. ias.ac.in Another characteristic band for water is the H-O-H bending vibration, which appears in the region of 1630-1660 cm⁻¹. ias.ac.inresearchgate.net The broadness of the O-H stretching band suggests extensive hydrogen bonding within the crystal lattice. researchgate.net

The vibrational modes of the oxalate (C₂O₄²⁻) ligand provide a distinct signature in the FTIR spectrum. Key absorption bands include:

Asymmetric C=O stretching: A strong band is typically observed in the 1600-1630 cm⁻¹ region. The peak at 1630 cm⁻¹ can be attributed to a combination of the HOH bending and the asymmetric C=O stretching of the oxalate group. ias.ac.in

Symmetric C-O stretching: Two distinct, intense peaks are found at approximately 1380 cm⁻¹ and 1320 cm⁻¹. ias.ac.in These are assigned to the symmetric stretching vibrations of the C-O bonds within the oxalate ion.

The following table summarizes the key FTIR absorption bands for this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) | Source(s) |

| O-H Stretching (Water) | ~3300 | ias.ac.in |

| H-O-H Bending (Water) | 1630 - 1660 | ias.ac.inresearchgate.net |

| Asymmetric C=O Stretching (Oxalate) | ~1630 | ias.ac.in |

| Symmetric C-O Stretching (Oxalate) | ~1380, ~1320 | ias.ac.in |

Raman spectroscopy serves as a complementary technique to FTIR for characterizing the vibrational modes of this compound. Due to different selection rules, vibrations that are weak or inactive in FTIR may be strong in Raman, providing a more complete vibrational fingerprint of the compound.

For lanthanide oxalates, three distinct bands are typically prominent in the Raman spectrum. researchgate.net These characteristic peaks allow for the clear identification of the oxalate anion within the compound. The primary Raman bands for the oxalate ligand are:

Symmetric C-O stretching (ν(C-O)): This mode corresponds to the symmetric stretching of the C-O single and double bonds and appears as a strong band around 1480 cm⁻¹. researchgate.net

C-C stretching (ν(C-C)): A band observed at approximately 920 cm⁻¹ is assigned to the stretching of the carbon-carbon single bond in the oxalate backbone. researchgate.netqut.edu.au

O-C-O bending (δ(O-C-O)): The bending or deformation of the O-C-O angle within the oxalate ion gives rise to a band near 500 cm⁻¹. researchgate.net

A summary of the characteristic Raman bands for lanthanide oxalates is provided in the table below.

| Vibrational Mode | Wavenumber (cm⁻¹) | Source(s) |

| Symmetric C-O Stretching (ν(C-O)) | ~1480 | researchgate.net |

| C-C Stretching (ν(C-C)) | ~920 | researchgate.net |

| O-C-O Bending (δ(O-C-O)) | ~500 | researchgate.net |

In-situ FTIR spectroscopy is a powerful tool for studying the chemical transformations that occur during the thermal decomposition of this compound. By recording spectra at various temperatures, the dehydration and subsequent decomposition of the oxalate can be monitored in real-time.

The thermal decomposition process typically occurs in distinct stages. The initial stage involves the loss of water of crystallization. As the temperature is increased, the FTIR spectra show a gradual decrease and eventual disappearance of the broad O-H stretching band (~3300 cm⁻¹) and the H-O-H bending mode (~1630 cm⁻¹).

Following dehydration, the anhydrous lanthanum oxalate begins to decompose at higher temperatures. osti.gov In-situ studies show changes in the characteristic oxalate bands. The decomposition of the oxalate group leads to the formation of intermediate carbonate species, which are then converted to lanthanum oxide at even higher temperatures. osti.gov The analysis of FTIR spectra recorded at elevated temperatures (e.g., 200, 300, 400, 550, and 800 °C) reveals the evolution of the material's composition, tracking the disappearance of oxalate vibrational signatures and the emergence of bands corresponding to intermediates and the final oxide product. researchgate.net

Electronic Absorption and Luminescence Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a compound, providing information on its absorption of light and its potential to emit light through luminescence.

The UV-Visible absorption spectrum of this compound is largely dictated by the electronic transitions within the oxalate ligand and the lanthanum ion. The oxalate group contributes to absorption in the UV region. In studies of lanthanum-containing oxalate systems, a small absorption peak attributed to lanthanum has been identified around 300 nm. ias.ac.in The spectrum of a pure Lanthanum(III) oxalate solution or suspension is generally characterized by the absorption of the oxalate itself, as the La³⁺ ion does not have f-f electronic transitions in the UV-Visible range. When mixed with other compounds, the resulting spectrum is often a simple summation of the spectra of the individual components. nih.gov

While pure Lanthanum(III) oxalate is not known for strong intrinsic luminescence, its crystal lattice serves as an excellent host for other luminescent lanthanide ions. When doped with optically active ions, the resulting material can exhibit intense and characteristic luminescence.

For instance, a metal-organic framework based on lanthanum oxalate shows intense photoluminescence emission at room temperature. researchgate.net In another example, single crystals of lanthanum oxalate co-doped with neodymium (lanthanum neodymium oxalate) exhibit distinct optical properties. ias.ac.in The UV-Visible spectrum of this doped material shows the characteristic sharp absorption peaks of the neodymium ion in the visible region (500-900 nm), which are responsible for the crystal's bluish-pink coloration. ias.ac.in These sharp peaks arise from the f-f electronic transitions within the Nd³⁺ ion, which are shielded from the crystal field by outer electrons. The lanthanum oxalate lattice acts as a transparent host, allowing these characteristic transitions to be observed. Such doped systems are of interest for applications in optical materials and devices.

Thermal Decomposition Pathways and Kinetic Mechanisms of Lanthanum Iii Oxalate Hydrate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques used to investigate the thermal behavior of Lanthanum(III) oxalate (B1200264) hydrate (B1144303). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

The decomposition of Lanthanum(III) oxalate decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O) typically reveals three major stages of weight loss in TGA curves. h-and-m-analytical.com These stages correspond to distinct chemical transformations:

Dehydration: The initial weight loss, occurring in one or more steps, corresponds to the removal of water of hydration.

Decomposition of Anhydrous Oxalate: Following dehydration, the anhydrous lanthanum oxalate decomposes into an intermediate species.

Decomposition of Intermediates: The final stage involves the decomposition of the intermediate, typically an oxycarbonate, to form the stable Lanthanum(III) oxide. neliti.com

DSC curves complement the TGA data by showing endothermic or exothermic peaks associated with these events. The dehydration process is characterized by endothermic peaks, indicating the energy absorbed to remove water molecules. The subsequent decomposition of the oxalate and intermediate species also corresponds to distinct thermal events. For instance, one study described the decomposition of lanthanum oxalate decahydrate through three endothermic dehydration reactions, followed by the formation of a basic lanthanum carbonate at a peak temperature of 410 °C, and finally, the formation of lanthanum oxide at a peak temperature of 708 °C. semanticscholar.org

The precise temperatures and mass losses for each stage can vary depending on experimental conditions such as heating rate and atmosphere. acs.org A representative summary of the decomposition stages for Lanthanum(III) oxalate decahydrate is presented below.

| Decomposition Stage | Approximate Temperature Range (°C) | Process | Thermal Event (DSC) |

|---|---|---|---|

| I | 86 - 360 | Stepwise dehydration (loss of H₂O) | Endothermic |

| II | ~370 - 600 | Decomposition of anhydrous oxalate to form intermediates | Exothermic/Endothermic |

| III | ~600 - 800 | Decomposition of intermediate (e.g., La₂O₂CO₃) to La₂O₃ | Endothermic |

Multi-Stage Decomposition Processes and Intermediate Species Formation

The thermal decomposition of Lanthanum(III) oxalate hydrate is not a single-step event but rather a sequence of reactions. researchgate.net The nature of the intermediate species formed is highly dependent on the experimental conditions.

The first stage of decomposition is the loss of water molecules. For Lanthanum(III) oxalate decahydrate, this process occurs in multiple, often overlapping, steps. semanticscholar.org Studies have reported various dehydration sequences. For example, one investigation described three endothermic dehydration reactions involving the sequential loss of six, two, and two water molecules. semanticscholar.org Another study identified stepwise dehydration occurring between 86°C and 360°C. iosrjournals.org The literature contains some conflicting data regarding the exact stoichiometry of the intermediate hydrates, with different studies reporting the existence of hexa-, tetra-, and trihydrates. researchgate.net The kinetics of this dehydration process can be complex, and isoconversional methods have been used to analyze the reaction steps. researchgate.net

Following complete dehydration, the resulting anhydrous Lanthanum(III) oxalate decomposes. This process does not typically lead directly to the formation of Lanthanum(III) oxide. Instead, one or more intermediate species are formed. researchgate.net The most commonly reported intermediate is a basic carbonate, also known as an oxycarbonate. semanticscholar.org

The decomposition pathway can be summarized as follows:

Formation of Anhydrous Oxalate: La₂(C₂O₄)₃·10H₂O → La₂(C₂O₄)₃ + 10H₂O

Decomposition to Oxycarbonate: La₂(C₂O₄)₃ → La₂O₂CO₃ + 2CO₂ + 3CO

Decomposition to Oxide: La₂O₂CO₃ → La₂O₃ + CO₂

Research has identified several possible oxycarbonate intermediates, including La₂O(CO₃)₂ and La₂O₂CO₃, which form at different temperatures. semanticscholar.orgiosrjournals.org One study reported the formation of La₂O(CO₃)₂ at 425°C and La₂O₂CO₃ at 470°C. iosrjournals.org The final decomposition of the oxycarbonate to Lanthanum(III) oxide (La₂O₃) generally occurs at temperatures above 600°C, with some studies indicating completion around 750-800°C. researchgate.netimist.ma The crystalline structure of the intermediate La₂O₂CO₃ can exist in several polymorphs, including monoclinic and hexagonal types, which can be formed via the thermal decomposition of lanthanum compounds like oxalates. nih.gov The final product, La₂O₃, is known to be sensitive to atmospheric CO₂ and moisture, which can lead to the reformation of oxycarbonates or hydroxides on the surface. researchgate.net

Determination of Kinetic Parameters for Decomposition

Understanding the kinetics of the decomposition process is essential for controlling the synthesis of materials derived from this compound. Kinetic analysis provides key parameters like activation energy and the pre-exponential factor, which describe the temperature dependence and frequency of the reaction.

Both isothermal (constant temperature) and non-isothermal (constant heating rate) methods are employed to study the decomposition kinetics. Non-isothermal methods are particularly common and involve analyzing data from TGA/DSC experiments conducted at multiple heating rates. amazonaws.com

Among the most widely used non-isothermal techniques are the model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods. researchgate.netamazonaws.com These methods are advantageous because they can determine the activation energy as a function of the extent of conversion (α) without assuming a specific reaction model. amazonaws.comnih.gov This is particularly useful for complex, multi-step reactions where the mechanism may change as the reaction progresses. nih.gov The KAS method, for example, calculates the activation energy by plotting the natural log of the heating rate divided by the squared temperature against the inverse of the temperature for a given conversion value. netzsch.comespublisher.com

The activation energy (Ea) represents the minimum energy required for the decomposition reaction to occur. Isoconversional analysis often reveals that the activation energy for the decomposition of lanthanum oxalate is not constant but varies with the degree of conversion, confirming the complexity of the process. researchgate.netamazonaws.com

Different studies have reported a range of activation energies for the various stages of decomposition. For the initial decomposition of the anhydrous oxalate, an activation energy of 31.7 kcal/mole has been reported. osti.gov Another study, using a sphere reaction control model, calculated a much lower activation energy of 4.88 kJ/mol. researchgate.net This discrepancy highlights how the calculated kinetic parameters can be highly dependent on the analytical method and the assumed reaction model. The FWO and KAS methods provide a more detailed picture by showing the dependence of Ea on the conversion fraction (α). researchgate.netamazonaws.com Pre-exponential factors, which relate to the frequency of collisions in a reaction, are also determined through these kinetic analyses. osti.gov

| Decomposition Stage | Activation Energy (Ea) | Method/Model | Source |

|---|---|---|---|

| Initial decomposition of anhydrous oxalate | 31.7 kcal/mol (~132.6 kJ/mol) | Isothermal, Prout-Tompkins equation | osti.gov |

| Overall decomposition | 4.88 kJ/mol | Non-isothermal, Sphere reaction control model | researchgate.netiaea.org |

| Overall decomposition | Dependent on conversion (α) | Non-isothermal, Isoconversional (FWO, KAS) | researchgate.netamazonaws.com |

Elucidation of Decomposition Reaction Mechanisms (e.g., Electron-Transfer Processes)

The thermal decomposition of this compound is a multi-step process involving dehydration, decomposition of the anhydrous oxalate, and the formation of various intermediates before yielding the final product, lanthanum oxide. The underlying reaction mechanisms involve complex solid-state reactions, with evidence pointing towards electron-transfer processes being significant, particularly at temperatures below 650 °C ijsr.net.

One proposed mechanism explains the course of the decomposition in a vacuum. The initial step is the conversion of the oxalate into lanthanum carbonate and carbon monoxide osti.gov. This is followed by the disproportionation of the carbon monoxide under high pressure within the channels of the decomposing crystallites, which produces carbon dioxide and finely dispersed carbon osti.gov. This accounts for the observation of carbon contamination in the intermediate solid residues osti.gov. The activation energy for this initial decomposition of the oxalate has been calculated to be 31.7 kcal/mole osti.gov.

Further studies in an air atmosphere have identified a sequence of intermediates. After dehydration, the anhydrous lanthanum oxalate, La₂(C₂O₄)₃, decomposes to form a series of oxycarbonates, such as La₂O(CO₃)₂ and La₂O₂CO₃, at temperatures of 425 °C and 470 °C, respectively ijsr.net. The final decomposition product, lanthanum oxide (La₂O₃), is formed at approximately 710 °C in air ijsr.net. The presence of a partially filled 3d-orbital in certain catalytic additives is thought to facilitate the electron-transfer process, where a positive hole in the catalyst's oxide structure can accept an electron from the oxalate, enhancing decomposition ijsr.net.

Influence of Gaseous Atmosphere and Heating Rate on Decomposition Pathways

The environment in which the thermal decomposition of this compound occurs significantly influences the reaction pathway, the nature of the intermediate products, and the final decomposition temperatures.

Influence of Gaseous Atmosphere:

The composition of the surrounding atmosphere dictates the chemical reactions that can occur. In an air atmosphere , the decomposition proceeds through the formation of oxycarbonate intermediates (La₂O(CO₃)₂ and La₂O₂CO₃) before converting to lanthanum oxide (La₂O₃) ijsr.net.

Conversely, decomposition in a vacuum leads to intermediates that are contaminated with elemental carbon osti.gov. This is attributed to the disproportionation of carbon monoxide, an initial decomposition product, into carbon dioxide and solid carbon under the specific pressure conditions within the decomposing material osti.gov.

In an inert argon atmosphere , the decomposition also proceeds via an intermediate, identified as lanthanum dioxycarbonate (La₂O₂CO₃), before the final conversion to lanthanum oxide researchgate.net.

A reactive chlorinating atmosphere , such as a mixture of chlorine (Cl₂) and carbon monoxide (CO), alters the pathway dramatically. In this environment, lanthanum oxychloride (LaOCl) is formed as an intermediate product iaea.org. The subsequent conversion of the oxychloride to lanthanum chloride (LaCl₃) is the limiting stage of the process and requires a reductant iaea.org.

Interactive Data Table: Influence of Atmosphere on Decomposition Intermediates

| Gaseous Atmosphere | Key Intermediates | Final Product | Reference |

| Air | La₂O(CO₃)₂, La₂O₂CO₃ | La₂O₃ | ijsr.net |

| Vacuum | Carbon-contaminated intermediates | - | osti.gov |

| Argon | La₂O₂CO₃ | La₂O₃ | researchgate.net |

| Chlorine (Cl₂) + Carbon Monoxide (CO) | LaOCl | LaCl₃ | iaea.org |

Influence of Heating Rate:

The heating rate is a critical kinetic parameter that affects the temperatures at which decomposition events occur. For solid-state decomposition reactions, an increase in the heating rate typically shifts the mass loss steps to higher temperatures netzsch.com. While specific kinetic data for lanthanum oxalate across different heating rates is detailed, the general principle observed in analogous compounds like calcium oxalate monohydrate is applicable. A faster heating rate provides less time for the reaction to occur at any given temperature, thus requiring a higher temperature to achieve the same degree of conversion netzsch.com. For instance, a measurement at 200 K/min can be completed in minutes, whereas a measurement at 10 K/min can take almost two hours to cover the same temperature range, with all decomposition steps occurring at significantly higher temperatures in the faster scan netzsch.com.

Catalytic Effects of Transition Metal Oxides on Lanthanum Oxalate Decomposition

The thermal decomposition of lanthanum oxalate can be influenced by the presence of transition metal oxides, which can act as catalysts, altering the rate of decomposition. The catalytic activity is linked to the electronic properties of the metal cations in the oxides ijsr.net.

A study on the effects of 5 mole% ratios of various transition metal nano oxides—specifically Copper(II) oxide (CuO), Iron(III) oxide (Fe₂O₃), Titanium(IV) oxide (TiO₂), and Chromium(III) oxide (Cr₂O₃)—revealed varied impacts on the decomposition rate ijsr.net.

Copper(II) oxide (CuO): This oxide was found to have a slight catalytic effect, decreasing the 50% decomposition temperature from 685 K for pure lanthanum oxalate to 680 K ijsr.net.

Iron(III) oxide (Fe₂O₃), Titanium(IV) oxide (TiO₂), and Chromium(III) oxide (Cr₂O₃): In contrast to CuO, these oxides exhibited a retarding effect on the decomposition rate ijsr.net. The stability of the C-C bond is thought to increase because the transition metal cations (Fe³⁺, Ti⁴⁺) have a higher charge density than La³⁺, forming a stronger metal-oxygen covalent bond ijsr.net.

Chromium(III) oxide (Cr₂O₃): This oxide showed abnormal behavior, which may be due to an irreversible change in the oxidation state of Cr³⁺ to Cr⁶⁺ before decomposition begins ijsr.net.

The catalytic activity of these oxides is suggested to be related to electron hopping and the presence of partially filled d-orbitals, which can facilitate the electron-transfer mechanism of the oxalate decomposition ijsr.net. The rate of decomposition for the mixtures, from a fractional conversion (α) of 0.1 to 0.5, was found to follow the order: Pure La-oxalate < La-oxalate + CuO > La-oxalate + Fe₂O₃ < La-oxalate + TiO₂ > La-oxalate + Cr₂O₃ ijsr.net.

Interactive Data Table: Catalytic Effects of Transition Metal Oxides

| Additive (5 mole%) | Effect on Decomposition Rate | Proposed Mechanism of Influence | Reference |

| None (Pure) | Baseline | - | ijsr.net |

| Copper(II) oxide (CuO) | Accelerating (Catalytic) | Facilitates electron-transfer process. | ijsr.net |

| Iron(III) oxide (Fe₂O₃) | Retarding | Higher charge density of Fe³⁺ strengthens M-O bond, stabilizing the oxalate. | ijsr.net |

| Titanium(IV) oxide (TiO₂) | Retarding | Higher charge density of Ti⁴⁺ strengthens M-O bond, stabilizing the oxalate. | ijsr.net |

| Chromium(III) oxide (Cr₂O₃) | Retarding (Abnormal) | Possible irreversible oxidation of Cr³⁺ to Cr⁶⁺ prior to decomposition. | ijsr.net |

Investigation of Crystal Growth and Nucleation Phenomena in Lanthanum Iii Oxalate Hydrate Systems

Fundamental Principles of Lanthanum(III) Oxalate (B1200264) Hydrate (B1144303) Crystallization

Lanthanum(III) oxalate hydrate typically crystallizes from aqueous solutions as a decahydrate (B1171855) with the chemical formula La₂(C₂O₄)₃·10H₂O. acs.org The crystal structure is monoclinic, commonly belonging to the P2₁/c space group. acs.org In this structure, each Lanthanum(III) ion is coordinated by nine oxygen atoms. Six of these oxygen atoms originate from three bidentate oxalate groups, and the remaining three are from water molecules. acs.org This coordination forms a layered honeycomb structure with cavities that accommodate the remaining water molecules. acs.org

2 La³⁺(aq) + 3 C₂O₄²⁻(aq) + 10 H₂O(l) → La₂(C₂O₄)₃·10H₂O(s)

The crystallization is a result of the formation of a supersaturated solution, from which nuclei of solid this compound form and subsequently grow into larger crystals.

Nucleation Mechanisms and Kinetics

The formation of this compound crystals begins with nucleation, the initial process of forming stable crystalline entities from a supersaturated solution. This can occur through two primary mechanisms: homogeneous and heterogeneous nucleation. Homogeneous nucleation occurs spontaneously in a clear solution when the concentration of the solute surpasses a critical level. Heterogeneous nucleation, on the other hand, is initiated on the surface of foreign particles or impurities present in the solution.

The kinetics of precipitation for lanthanide oxalates, including lanthanum oxalate, have been found to follow first-order kinetics. nih.gov A study on the homogeneous precipitation of various lanthanide oxalates through the thermal decomposition of oxamic acid demonstrated that the precipitation rate is dependent on the specific lanthanide. nih.gov For instance, the precipitation of cerium oxalate was observed to be faster than that of heavier lanthanides under similar conditions. nih.gov The precipitation rate can be controlled by adjusting the temperature; for example, the precipitation of cerium(III) oxalate is approximately 2.15 times slower at 90°C compared to 100°C. acs.org

While specific kinetic data for lanthanum oxalate is not extensively detailed in the provided search results, the kinetics of cerium oxalate nucleation can provide valuable insights. The nucleation rate of cerium oxalate has been described by the equation: RN=AN0·exp[-Ea/RT]·exp[-BN/(ln S)²], with different parameters for homogeneous and heterogeneous nucleation, highlighting the influence of supersaturation (S) and temperature (T) on the nucleation rate. xml-journal.net

| Nucleation Type | Pre-exponential Factor (AN0) (m-3·s-1) | Activation Energy (Ea) (kJ/mol) | BN |

|---|---|---|---|

| Homogeneous | 3.86 x 1030 | 67.4 | 55.3 |

| Heterogeneous | 3.10 x 1020 | 19.1 | 11.5 |

Data derived from a study on cerium oxalate nucleation kinetics, which can be considered analogous to lanthanum oxalate. xml-journal.net

Factors Influencing Crystal Morphology, Size, and Purity

The morphology, size, and purity of this compound crystals are influenced by a variety of factors during the crystallization process.

Morphology: The crystal habit is significantly dependent on the specific lanthanide ion. For instance, under similar precipitation conditions, cerium(III) oxalate tends to form needles, whereas other lanthanides may form more regular, occasionally elongated, crystals. nih.gov In gel growth methods, mixed lanthanum-neodymium oxalate crystals have been observed to grow with a hexagonal morphology. researchgate.net

Size: Crystal size is also linked to the identity of the lanthanide, with gadolinium oxalate forming the largest crystals and ytterbium the smallest under identical homogeneous precipitation conditions. nih.gov The concentration of the reactants plays a crucial role; more concentrated solutions generally lead to the formation of larger crystals. ias.ac.in The rate of precipitation, which can be controlled by temperature, also affects crystal size, with slower precipitation rates at lower temperatures favoring the growth of larger crystals. acs.org

Purity: The purity of the final product is influenced by the precipitation method. Homogeneous precipitation, such as through the hydrolysis of diethyl oxalate, can produce crystalline precipitates with minimal coprecipitation of impurities. frontiersin.org This method is advantageous for obtaining high-purity lanthanum oxalate. frontiersin.org The pH of the solution is another critical parameter, with precipitation in a lower pH solution enhancing the selectivity for lanthanum oxalate. frontiersin.org

| Factor | Influence on Morphology | Influence on Size | Influence on Purity |

|---|---|---|---|

| Lanthanide Ion | Significant determinant of crystal habit (e.g., needles vs. regular crystals). nih.gov | Influences the final crystal size under identical conditions. nih.gov | - |

| Reactant Concentration | Can affect the aspect ratio of crystals. | Higher concentrations can lead to larger crystals. ias.ac.in | - |

| Temperature | - | Lower temperatures slow precipitation, favoring larger crystal growth. acs.org | - |

| pH | Important in gel growth methods for obtaining good quality crystals. ias.ac.in | - | Lower pH can increase selectivity and purity. frontiersin.org |

| Precipitation Method | - | Homogeneous precipitation allows for controlled growth of larger crystals. acs.org | Homogeneous precipitation minimizes coprecipitation of impurities. frontiersin.org |

Control of Hydration State During Crystallization Processes

Lanthanum(III) oxalate predominantly crystallizes as a decahydrate (La₂(C₂O₄)₃·10H₂O). acs.org The number of water molecules in the crystal lattice of lanthanide oxalates shows a trend across the series, with lighter lanthanides like lanthanum forming decahydrates, while heavier lanthanides tend to form hexahydrates. acs.org

Direct control over the hydration state during the initial crystallization from aqueous solution is not extensively documented. However, post-crystallization methods can be employed to alter the water content. For example, applying a vacuum at a slightly elevated temperature (e.g., 40°C) can lead to the volatilization and release of water molecules from the crystal structure. nih.gov This process, however, can lead to the disintegration of the crystals. nih.gov Thermal analysis techniques like thermogravimetric analysis (TGA) show that the dehydration of lanthanum oxalate hydrate occurs in stages upon heating. researchgate.net

Role of Solvents and Solution Chemistry on Crystal Growth

Solvent Polarity and Interactions: The choice of solvent can significantly impact crystal morphology. researchgate.net The interaction between the solvent and the different crystal faces can alter their surface energies, thereby influencing their relative growth rates and the final crystal habit. researchgate.net While the primary solvent for lanthanum oxalate crystallization is water due to the reactants' solubility and the product's insolubility, the use of co-solvents or different solvent systems in specific applications could potentially modify the crystal morphology.

pH of the Solution: The pH of the crystallization medium is a critical parameter. In gel growth techniques for mixed rare earth oxalates, the pH of the gel is optimized to obtain good quality single crystals. For instance, a pH of 6 was found to be optimal for the growth of lanthanum neodymium oxalate crystals in a silicate (B1173343) gel. ias.ac.in

Additives and Impurities: The presence of other ions or molecules in the solution can act as "tailor-made" inhibitors or promoters of crystal growth on specific faces, thereby modifying the crystal habit. researchgate.net

Advanced Crystal Growth Techniques for Lanthanum(III) Oxalate Single Crystals

Due to the fast precipitation of lanthanum oxalate from solution, obtaining large, high-quality single crystals can be challenging. nih.gov Several advanced techniques have been developed to overcome this limitation.

Gel Diffusion Method: This technique involves the slow diffusion of reactant solutions through a gel medium, such as silica (B1680970) gel or agar (B569324) gel. researchgate.netias.ac.in The gel matrix controls the rate of diffusion and reaction, leading to a slower, more controlled crystallization process that favors the growth of larger and more perfect single crystals. ias.ac.in This method has been successfully used to grow single crystals of mixed rare earth oxalates, including those containing lanthanum. researchgate.netias.ac.in The crystals grow at different depths within the gel, and their size and quality can be influenced by parameters such as the pH of the gel and the concentration of the reactants. ias.ac.in

Homogeneous Precipitation: This method involves the slow, in-situ generation of the precipitating agent (oxalate ions) throughout the solution. One effective approach is the thermal decomposition or acid-catalyzed hydrolysis of a precursor molecule like oxamic acid. acs.orgnih.gov This slow generation of oxalate ions maintains a low level of supersaturation, which promotes the growth of a smaller number of larger crystals rather than the rapid formation of many small crystallites. nih.gov This technique has been employed to synthesize large single crystals of the entire lanthanide oxalate series suitable for single-crystal X-ray diffraction. nih.gov

Hydrothermal Synthesis: While less common for simple lanthanide oxalates, hydrothermal synthesis, which involves crystallization from a high-temperature aqueous solution at high vapor pressures, is another potential technique for growing single crystals.

| Technique | Principle | Advantages | Key Parameters |

|---|---|---|---|

| Gel Diffusion | Slow diffusion of reactants through a gel matrix to control the rate of reaction and crystallization. ias.ac.in | Produces larger, well-defined single crystals at room temperature. ias.ac.in | Gel pH, reactant concentrations. ias.ac.in |

| Homogeneous Precipitation | Slow, in-situ generation of oxalate ions from a precursor (e.g., oxamic acid) to maintain low supersaturation. nih.govnih.gov | Yields large, high-quality single crystals suitable for structural analysis. nih.gov | Temperature, precursor concentration. acs.org |

| Hydrothermal Synthesis | Crystallization from a high-temperature aqueous solution under high pressure. | Can produce crystals of materials with low solubility. | Temperature, pressure, reaction time. |

Advanced Applications of Lanthanum Iii Oxalate Hydrate As a Precursor Material

Synthesis of High-Purity Lanthanum Oxide (La₂O₃) and Derived Materials

The thermal decomposition of lanthanum(III) oxalate (B1200264) hydrate (B1144303) is a widely employed method for the production of high-purity lanthanum oxide. The process involves heating the oxalate precursor in a controlled atmosphere, leading to the evolution of volatile byproducts such as water, carbon monoxide, and carbon dioxide, leaving behind the solid oxide. The purity of the resulting lanthanum oxide is highly dependent on the purity of the initial lanthanum(III) oxalate hydrate.

The decomposition process typically occurs in several stages. Initially, the water of hydration is lost at lower temperatures. This is followed by the decomposition of the anhydrous oxalate into an intermediate, often a lanthanum oxycarbonate (La₂O₂CO₃), which then further decomposes at higher temperatures to form the final lanthanum oxide product. Studies have shown that the complete conversion to La₂O₃ generally occurs at temperatures above 750°C. For instance, one study observed that while lanthanum oxalate begins to reduce to its oxide between 600-745.6°C, the growth of La₂O₃ crystals is prominent at 800°C researchgate.net.

The use of this compound as a precursor is particularly advantageous for the synthesis of ultrafine and nanoscale lanthanum oxide powders. The physical and chemical properties of the precursor, such as particle size and morphology, along with the conditions of the thermal decomposition (e.g., heating rate, temperature, and atmosphere), significantly influence the characteristics of the final oxide powder.

Research has demonstrated that the thermal decomposition of lanthanum oxalate hydrate can yield La₂O₃ nanoparticles with average crystallite sizes in the nanometer range. For example, a study employing a combustion method with a precursor gel derived from lanthanum nitrate (B79036) (a related wet-chemical route) and calcined at 850°C produced La₂O₃ nanoparticles with an average size of 37 nm biointerfaceresearch.com. Another investigation reported the synthesis of La₂O₃ nanoparticles with a spherical shape and particle sizes ranging from 13.40 to 24.56 nm after calcination of a precursor at 900°C. The resulting nano-powder exhibited a porous surface, which is beneficial for catalytic applications ua.es. The characteristics of the final oxide product are intrinsically linked to the precursor and the processing parameters.

| Precursor | Calcination Temperature (°C) | Average Particle Size (nm) |

|---|---|---|

| Lanthanum Carbonate (from gel) | 850 | 37 |

| [La(acacen)(NO₃)(H₂O)] complex | 900 | 13.40 - 24.56 |

The morphology and particle size of the lanthanum oxide product can be precisely controlled by manipulating the synthesis conditions of the this compound precursor. Factors such as the choice of precipitating agent, the presence of surfactants or additives, and the reaction temperature and pH all play a crucial role.

For instance, a study comparing different precipitants found that lanthanum oxalate precursors yielded lanthanum oxide with a spherical shape and a median diameter (D₅₀) of 52 µm. In contrast, using sodium bicarbonate or ammonium (B1175870) bicarbonate as precipitants resulted in oval-shaped or flocculent La₂O₃ with smaller median diameters of 12 µm and 40 µm, respectively. This is attributed to the different solubility products (ksp) of the precursors, which affects the reaction and particle aggregation rates neliti.com.

Furthermore, the introduction of organic molecules, such as amino acids, during the hydrothermal synthesis of the lanthanum oxalate precursor can be used to tune the morphology of the final oxide. The competitive interaction between the lanthanide cations, oxalate anions, and the organic additive leads to the formation of precursors with distinct structures and morphologies, which are then retained after calcination to porous lanthanide oxides.

Fabrication of Advanced Ceramic Materials

Lanthanum oxide derived from the decomposition of this compound is a key component in the fabrication of various advanced ceramic materials. La₂O₃ is used to enhance the properties of ceramics, such as their thermal and chemical stability, and to create materials with specific dielectric or optical properties.

One significant application is in the production of lanthanum zirconate (La₂Zr₂O₇), a ceramic material with excellent thermal stability and low thermal conductivity, making it suitable for thermal barrier coatings in gas turbines and other high-temperature applications. The use of a liquid precursor route, which involves the controlled co-hydrolysis of metal-organic compounds, can produce La₂Zr₂O₇ powders with an average crystal size of less than 20 nm after ceramization at 900°C hilarispublisher.com. While this study did not directly use lanthanum oxalate, the principle of using a decomposable precursor to achieve fine-grained ceramics is analogous. The addition of lanthanum oxide to zirconia-mullite composites has been shown to enhance densification and stabilize the tetragonal phase of zirconia, which improves the mechanical properties of the ceramic researchgate.net. Research has also shown that the introduction of lanthanum oxide into certain ceramic compositions can increase their chemical and thermal stability, as well as their strength researchgate.net.

Development of Phosphor Materials for Lighting and Display Technologies

This compound serves as a precursor for the synthesis of lanthanum-containing phosphors, which are materials that exhibit luminescence and are essential for lighting and display technologies. The high purity of the La₂O₃ obtainable from the oxalate precursor is crucial for achieving high luminescence efficiency in the final phosphor product.

A prominent example is the synthesis of cerium-doped yttrium aluminum garnet (Y₃Al₅O₁₂:Ce or YAG:Ce), a widely used yellow phosphor in white light-emitting diodes (LEDs). While many synthesis routes exist, co-precipitation methods, which are similar in principle to the precipitation of lanthanum oxalate, are commonly used to produce the precursor powders. The homogeneity and small particle size of the precursor are critical for the formation of a pure YAG phase at lower calcination temperatures and for achieving high luminescence intensity. For example, YAG:Ce phosphors synthesized by a co-precipitation method using nitrate salts as precursors showed a strong emission peak at 535 nm when excited by a 470 nm blue light source researchgate.net.

Furthermore, lanthanide oxalates themselves can exhibit interesting luminescent properties. Studies on mixed europium-terbium oxalates have shown that these materials can be exfoliated into nanosheets that display the characteristic emissions of both Eu(III) and Tb(III) ions, suggesting their potential application in luminescent materials neliti.com.

| Material | Excitation Wavelength (nm) | Emission Peak (nm) | Transition |

|---|---|---|---|

| YAG:Ce | 470 | 535 | Ce³⁺: 5d → 4f |

| Tb Oxalate Nanosheets | - | 544 | ⁵D₄ → ⁷F₅ |

| Eu Oxalate Nanosheets | - | 615 | ⁵D₀ → ⁷F₂ |

Catalytic Material Synthesis and Applications

This compound is a valuable precursor for the synthesis of lanthanum-based catalysts, which are used in a variety of industrial processes, including environmental catalysis. The thermal decomposition of the oxalate allows for the production of high-surface-area lanthanum oxide or mixed oxides with tailored properties for specific catalytic reactions.

Lanthanum-based perovskite oxides, with the general formula ABO₃ (where A is a rare-earth or alkaline-earth element and B is a transition metal), are a significant class of catalysts. These materials can be synthesized using precursor methods, including those starting from oxalates or other precipitated compounds. For example, LaNiO₃ perovskites have been studied for the oxidation of carbon monoxide (CO). Research has shown that LaNiO₃ catalysts can achieve complete conversion of CO at temperatures around 240°C mdpi.com. The calcination temperature of the precursor significantly impacts the catalyst's performance, with lower temperatures generally yielding materials with higher surface areas and better catalytic activity.

In the field of environmental catalysis, lanthanum-based materials are particularly important for the treatment of automotive exhaust gases. They are used in three-way catalysts to simultaneously convert harmful pollutants such as carbon monoxide (CO), nitrogen oxides (NOx), and unburned hydrocarbons into less harmful substances like carbon dioxide, nitrogen, and water.

Lanthanum oxide, derived from precursors like this compound, can be used as a stabilizer for the alumina (B75360) washcoat in catalytic converters, improving its thermal stability. It can also be a component of the catalyst itself. For instance, lanthanum-based perovskite catalysts have been investigated for their ability to reduce NOx emissions. Copper-lanthanum catalysts have shown promise for the removal of both NOx and soot. The addition of copper to a lanthanum oxide catalyst, and the creation of a macroporous structure, has been found to improve the NOx storage capacity. One study reported a NOx storage capacity of 67 µmol/g for a macroporous Cu-La catalyst at 450°C, which is a significant improvement over pure lanthanum oxide ua.es. Furthermore, LaNiO₃-based catalysts have demonstrated high conversion efficiencies for CO, NOx, and hydrocarbons, with some systems achieving over 70% conversion of all three pollutants at 300°C researchgate.net.

| Catalyst | Application | Performance Metric | Value | Conditions |

|---|---|---|---|---|

| LaNiO₃ | CO Oxidation | Temperature for 100% CO Conversion | ~240°C | - |

| Macroporous Cu-La Oxide | NOx Removal | NOx Storage Capacity | 67 µmol/g | 450°C |

| LaNiO₃/SiO₂ | Three-Way Catalysis | Conversion Efficiency (CO, HC, NO) | >70% | 300°C |

Applications in Organic Synthesis Catalysis

Lanthanum oxide, derived from the thermal decomposition of this compound, exhibits significant catalytic activity in various organic reactions. The catalytic performance is often attributed to the basic nature of La₂O₃ and the presence of surface defects.

Lanthanum-based catalysts have demonstrated efficacy in a range of organic transformations, including condensation reactions, coupling reactions, and polymerization. alfachemic.com For instance, lanthanum phosphotungstate has been utilized as a catalyst for the condensation dehydrogenation of cyclohexanone. alfachemic.com Furthermore, LaCl₃·7H₂O has been employed to catalyze the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2-one derivatives in high yields. alfachemic.com The use of lanthanum oxide as a catalyst for the oxidative coupling of methane (B114726) highlights its stability and activity at high temperatures. alfachemic.com

The preparation method of the lanthanum oxide catalyst, which often involves the calcination of a lanthanum oxalate precursor, significantly influences its structural properties and, consequently, its catalytic performance. For example, nanocrystalline lanthanum orthoferrite (LaFeO₃) powders, synthesized via an oxalic acid precursor route, have shown promise in various catalytic applications. researchgate.net The thermal decomposition of the lanthanum-iron oxalate precursor yields a perovskite-type structure with a high surface area and enhanced catalytic activity. researchgate.net

Table 1: Catalytic Applications of Lanthanum-Based Compounds in Organic Synthesis

| Catalyst | Reaction Type | Substrates | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Lanthanum Phosphotungstate | Condensation Dehydrogenation | Cyclohexanone | Ortho-Phenylphenol | High | alfachemic.com |

| LaCl₃·7H₂O | Biginelli Reaction | Ethyl acetoacetate, Aromatic aldehyde, Urea | 3,4-dihydropyrimidin-2-one derivatives | High | alfachemic.com |

| Lanthanum Oxide (from oxalate) | Oxidative Coupling | Methane | Ethane, Ethylene | - | alfachemic.com |

| LaFeO₃ (from oxalate precursor) | Oxygen Reduction Reaction | O₂ | H₂O | - | researchgate.net |

Components for Optoelectronic Devices (e.g., Lasers, LEDs)

This compound is a valuable precursor for the synthesis of lanthanide-based phosphors used in optoelectronic devices such as light-emitting diodes (LEDs) and lasers. The thermal decomposition of lanthanide oxalates, including those of lanthanum doped with other rare earths like europium (Eu³⁺) and terbium (Tb³⁺), produces oxides with excellent luminescent properties. acs.org

Recent research has demonstrated that lanthanide oxalates themselves can exhibit luminescence. acs.org Bulk europium and terbium oxalates show characteristic red and green photoluminescence, respectively. acs.org Furthermore, these oxalate compounds can be exfoliated into nanosheets, which retain their luminescent properties and are suitable for the fabrication of luminescent films. acs.org This opens up possibilities for the direct use of lanthanide oxalates in optoelectronic devices, in addition to their role as precursors for oxide phosphors.

Table 2: Photoluminescence Properties of Lanthanide Oxalates

| Lanthanide Oxalate | Emission Color | Excitation Wavelength (nm) | Key Emission Peak (nm) | Quantum Yield (ΦL) | Reference |

|---|---|---|---|---|---|

| Europium Oxalate (powder) | Red | 350 | 615 | 0.17 | acs.org |

| Terbium Oxalate (powder) | Green | 350 | 544 | 0.44 | acs.org |

| Europium Oxalate (nanosheets) | Red | 350 | 615 | 0.16 | acs.org |

| Terbium Oxalate (nanosheets) | Green | 350 | 544 | 0.49 | acs.org |

Role in Rare-Earth Element Separation and Recovery Processes

The precipitation of rare-earth elements (REEs) as oxalates is a cornerstone of their separation and recovery from various sources, including ores and recycled materials. This method leverages the low solubility of rare-earth oxalates in acidic solutions. Lanthanum(III) oxalate plays a significant role in these processes, both as a target product and as a carrier for other rare earths.

The general principle involves the addition of oxalic acid to a solution containing a mixture of REEs, leading to their precipitation as oxalate hydrates. The efficiency of this process is dependent on factors such as pH, temperature, and the concentration of oxalic acid.

While most rare-earth oxalates are insoluble in water, their solubilities can be manipulated to achieve separation. Selective solubilization techniques exploit the differences in the stability of rare-earth oxalate complexes in the presence of certain ligands.

One innovative approach involves the use of specific extractants that can selectively dissolve certain rare-earth oxalates from a mixed precipitate. rsc.org This process, termed Chemical Separation of Rare Earth Oxalates (CSEREOX), allows for the separation of REEs into subgroups. rsc.org For example, a heavier rare-earth oxalate can be selectively transferred to a liquid phase, leaving the lighter rare-earth oxalates, such as lanthanum oxalate, in the solid phase. rsc.org The solubility of rare-earth oxalates is also influenced by the concentration of nitric acid and oxalic acid in the medium. semanticscholar.orgsemanticscholar.org Generally, the solubilities decrease with increasing oxalic acid concentration and decreasing nitric acid concentration. semanticscholar.orgsemanticscholar.org

Table 3: Solubility Products of Selected Rare Earth Oxalates

| Compound | Formula | Solubility Product (Ksp) |

|---|---|---|

| Lanthanum(III) oxalate | La₂(C₂O₄)₃ | 2.57 x 10⁻²⁹ |

| Cerium(III) oxalate | Ce₂(C₂O₄)₃ | 2.5 x 10⁻²⁹ |

| Neodymium(III) oxalate | Nd₂(C₂O₄)₃ | 1.58 x 10⁻³⁰ |

| Iron(II) oxalate | FeC₂O₄ | 3.2 x 10⁻⁷ |

Note: Solubility products can vary with experimental conditions.

Oxalate precipitation is a crucial step in the reprocessing of spent nuclear fuel and the management of high-level radioactive waste. This process is used to separate trivalent actinides, such as americium (Am³⁺) and curium (Cm³⁺), from the lanthanide fission products. nih.gov Due to their similar ionic radii and chemical properties, the separation of trivalent actinides from lanthanides is a significant challenge.

Lanthanum(III) oxalate can be used as a co-precipitating agent in these processes. The similar crystal structures of lanthanide and actinide(III) oxalates allow for the efficient removal of trivalent actinides from waste streams. nih.gov In some historical nuclear reprocessing methods, lanthanum salts were used in conjunction with fluoride (B91410) to precipitate plutonium. wikipedia.org

However, the presence of lanthanides can also interfere with the precipitation of actinides. For instance, studies have shown that the presence of lanthanide ions can negatively influence the co-precipitation of plutonium(IV) with thorium oxalate. iaea.org The extent of this interference varies across the lanthanide series, with lighter lanthanides like lanthanum showing a more significant impact than heavier ones. iaea.org This highlights the complex interplay of these elements in nuclear waste processing.

Theoretical and Computational Chemistry Studies of Lanthanum Iii Oxalate Hydrate

Molecular Dynamics Simulations of Hydration Shells and Solid-State Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While MD simulations have been employed to study the hydration structure and dynamics of lanthanide ions in aqueous solutions, specific MD studies on the solid-state dynamics or the behavior of hydration shells within the crystal structure of Lanthanum(III) oxalate (B1200264) hydrate (B1144303) are not available in the surveyed literature. mdpi.com Such simulations could, in principle, provide valuable information on the mobility of water molecules within the crystal lattice, the stability of the coordination sphere, and the dynamics of the oxalate ligands.

Computational Analysis of Intermolecular Interactions and Lattice Energy

The lattice energy is the energy released upon the formation of one mole of a crystalline ionic compound from its constituent gaseous ions and is a key measure of the stability of the crystal. wikipedia.org Direct computational analysis of the specific intermolecular interactions (such as hydrogen bonding involving the water molecules) and the precise lattice energy of Lanthanum(III) oxalate hydrate using theoretical methods has not been reported in the available literature. The calculation of lattice energy for complex hydrates can be challenging and typically involves sophisticated computational approaches like the Born-Haber cycle combined with quantum chemical calculations for the individual ionic and molecular components. wikipedia.orgkhanacademy.org

Prediction and Interpretation of Spectroscopic Properties

Computational modeling can be a powerful tool for predicting and interpreting various types of spectra. For instance, computational simulations of Fourier Transform Infrared (FTIR) spectra have been used as a reference for comparison with experimental data for related compounds like europium(III) oxalate. oup.com This approach helps in assigning vibrational modes and confirming the structure of the material.

For Lanthanum(III) oxalate itself, experimental spectroscopic data, such as UV-Visible absorption spectra of nanorods, have been reported. researchgate.net Theoretical methods like ab initio calculations can be employed to determine the energy levels of trivalent lanthanide ions, which govern their optical and magnetic properties. rsc.org By calculating the electronic transitions, it is possible to predict and interpret the features observed in absorption and luminescence spectra. However, a specific and detailed computational study predicting the full spectroscopic profile (e.g., IR, Raman, UV-Vis) of crystalline this compound is not presently available.

Environmental and Geochemical Aspects of Lanthanum Oxalate

Formation and Occurrence in Natural Geochemical Systems

Lanthanum is the 28th most abundant element in the Earth's crust, with an average concentration of about 39 mg/kg. wikipedia.org It does not occur as a free element in nature but is found within various minerals, most notably monazite and bastnäsite, where it can constitute a significant portion of the total lanthanide content. wikipedia.orgrsc.org These minerals are typically associated with felsic igneous rocks, such as granites, and their metamorphic equivalents.

The formation of lanthanum(III) oxalate (B1200264) hydrate (B1144303) in geochemical systems is fundamentally a precipitation reaction, contingent on the concurrent presence of aqueous lanthanum(III) ions and oxalate ions (C₂O₄²⁻). The chemical equation for this precipitation is:

2La³⁺(aq) + 3C₂O₄²⁻(aq) + nH₂O(l) → La₂(C₂O₄)₃·nH₂O(s)

The driving force for this reaction is the very low solubility of lanthanum oxalate in water. americanelements.comwikipedia.org Lanthanum salts such as the oxide, hydroxide, carbonate, fluoride (B91410), and phosphate are also often insoluble. mmta.co.uk

Sources of the necessary reactants in the natural environment are varied: